molecular formula C12H11Cl2N3O2 B12918868 2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- CAS No. 107658-82-2

2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B12918868
CAS No.: 107658-82-2
M. Wt: 300.14 g/mol
InChI Key: GNHGFHXGEMOSCU-UHFFFAOYSA-N
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Description

2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- is a chemical compound that features a combination of a butanone backbone, a dichlorophenyl group, a hydroxy group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- can be achieved through a multi-step process. One common method involves the reaction of 3-chloro-2-butanone with 2,4-dichlorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with 1H-1,2,4-triazole under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solvents such as dimethyl sulfoxide and toluene, and catalysts like tetrabutylammonium bromide to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include ketone derivatives from oxidation, alcohol derivatives from reduction, and substituted triazole compounds from nucleophilic substitution .

Scientific Research Applications

2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death. Additionally, the compound may interact with other molecular pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group enhances its lipophilicity, improving its ability to penetrate cell membranes, while the hydroxy group provides additional sites for chemical modification .

Properties

CAS No.

107658-82-2

Molecular Formula

C12H11Cl2N3O2

Molecular Weight

300.14 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-one

InChI

InChI=1S/C12H11Cl2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-7,19H,5H2,1H3

InChI Key

GNHGFHXGEMOSCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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